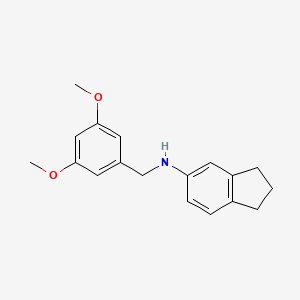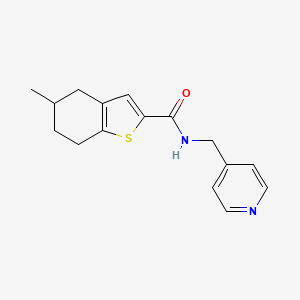
5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from key precursors such as 2-pyridyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which is used for the synthesis of new tetrahydropyrimidine-2-thione derivatives through reactions with haloketones in ethanol catalyzed by base (Fadda et al., 2013). Additionally, the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been optimized, showcasing the compound's versatility as a precursor for various biologically active derivatives (Чиряпкин et al., 2021).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals dihedral angles and intramolecular hydrogen bonding that contribute to the compound's stability and reactivity. These structural features are crucial for understanding the compound's interaction with biological targets (Mukhtar et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of the compound and its derivatives is influenced by the nature of substituents and the molecular structure. For instance, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which share a similar structural motif, have been synthesized as inhibitors targeting specific enzymes, demonstrating the influence of thiophene analogs on potency (Allan et al., 2009).
Propiedades
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-2-3-14-13(8-11)9-15(20-14)16(19)18-10-12-4-6-17-7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBUGZYOUQTBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5027511.png)
![4-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5027517.png)
![5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5027525.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5027540.png)
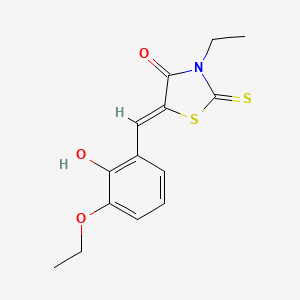
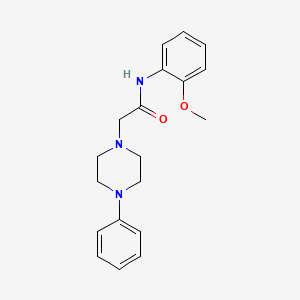
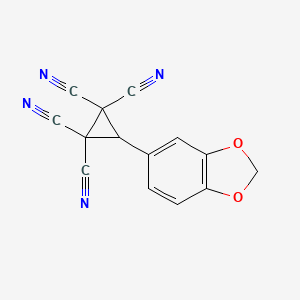
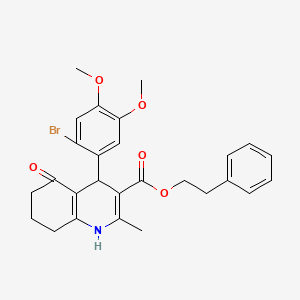
![5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5027590.png)
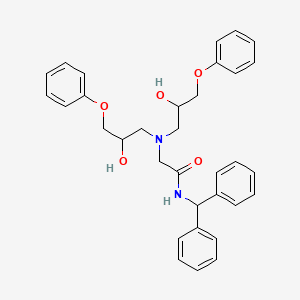
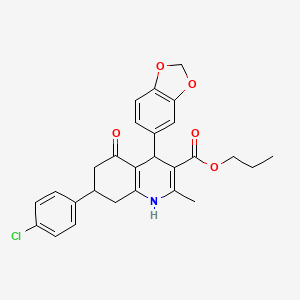
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5027622.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5027628.png)
